Product packaging for Allyl(4-chlorophenyl)sulfane(Cat. No.:CAS No. 15446-14-7)

Allyl(4-chlorophenyl)sulfane

Cat. No.: B3392943
CAS No.: 15446-14-7
M. Wt: 184.69 g/mol
InChI Key: GUQRBCWKKOWSNU-UHFFFAOYSA-N
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Description

Contextualization of Organosulfur Chemistry

Organosulfur chemistry is a broad and vital field that investigates the properties, synthesis, and application of organic compounds containing carbon-sulfur bonds. rsc.orgwikipedia.org These compounds are ubiquitous in nature and technology. Life itself depends on organosulfur compounds; the amino acids methionine and cysteine, the vitamins thiamine (B1217682) and biotin, and the crucial intracellular antioxidant glutathione (B108866) all contain sulfur. wikipedia.org The distinctive aromas of onions and garlic, for instance, are due to a complex array of organosulfur molecules. tandfonline.com

Beyond their biological roles, organosulfur compounds are foundational to numerous applications. They are key components in many pharmaceutical drugs, including the life-saving penicillin and sulfa antibiotics. rsc.orgwikipedia.org In materials science, organosulfur materials are being explored for use in rechargeable batteries due to their unique electrochemical properties. acs.org The formation of carbon-sulfur (C–S) bonds is a fundamental challenge and a major area of research in organic synthesis, with numerous methods developed to create these valuable linkages. rsc.orgoup.com

Significance of Allylic and Halogenated Aryl Thioethers in Synthetic Chemistry

The two primary structural components of Allyl(4-chlorophenyl)sulfane—the allylic thioether and the halogenated aryl group—each confer significant utility in synthetic chemistry.

Allylic thioethers are versatile intermediates. cmu.edu The allyl group provides multiple sites for chemical modification, including reactions at the double bond and transformations involving the entire allylic system. A notable example is the aobchem.com.cnrsc.org-sigmatropic rearrangement, a powerful method for forming new carbon-carbon bonds with a high degree of stereocontrol, which has been investigated in copper-catalyzed systems. cmu.edunih.gov The sulfur atom can also be oxidized to sulfoxides and sulfones, further expanding the synthetic possibilities. cdnsciencepub.com

Halogenated aryl compounds are of paramount importance in medicinal chemistry and agrochemistry. frontiersin.orgresearchgate.net The inclusion of a halogen atom, such as chlorine, can profoundly influence a molecule's pharmacological properties, including its metabolic stability, lipophilicity, and binding affinity to biological targets. researchgate.net Furthermore, the carbon-halogen bond (e.g., C-Cl) serves as a critical "handle" for cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, which are cornerstone methods for constructing complex molecular architectures from simpler precursors. frontiersin.org Aryl thioethers, in general, are found in a wide range of biologically active chemicals and natural products, and their synthesis is a major focus for organic chemists. jst.go.jpresearchgate.net

Overview of Research Trajectories Pertaining to this compound and Related Structures

Direct research specifically detailing the applications of this compound is limited in publicly available literature. However, extensive research on its closely related oxidized derivative, Allyl 4-chlorophenyl sulfone , provides a clear indication of its potential utility as a synthetic precursor. The sulfone is readily prepared by the oxidation of the corresponding sulfane (thioether).

A significant research trajectory involves the use of Allyl 4-chlorophenyl sulfone as a versatile 1,1-dipole synthon. thieme-connect.comthieme.dethieme.dethieme-connect.com A 1,1-dipole synthon is a building block that can react as both a nucleophile and an electrophile at the same carbon atom. Researchers at Hokkaido University demonstrated that Allyl 4-chlorophenyl sulfone is an exceptionally effective substrate for sequential α-alkylation and cobalt-catalyzed allylic substitution. thieme.dethieme-connect.com

This two-step process allows for the highly regioselective synthesis of branched allylic products. thieme-connect.com The 4-chlorophenylsulfonyl group was identified as a superior leaving group compared to the unsubstituted phenylsulfonyl group, facilitating the challenging carbon-sulfur bond cleavage required for the substitution reaction. thieme.de This dual photoredox-enabled cobalt catalysis system was shown to be uniquely effective for allyl sulfones, a transformation not feasible with more traditional noble-metal catalysts. thieme.de

Table 2: Research Findings on the Application of Allyl 4-Chlorophenyl Sulfone

Research Area Key Findings
1,1-Dipole Synthon Allyl 4-chlorophenyl sulfone acts as a "chemical chameleon," capable of behaving as both a nucleophile (after deprotonation) and an electrophile. thieme.dethieme.de
Sequential α-Alkylation The sulfone can be deprotonated at the α-position and subsequently alkylated with various electrophiles. thieme-connect.com
Cobalt-Catalyzed Allylic Substitution The resulting alkylated sulfone undergoes highly regioselective, branch-selective allylic substitution using a dual cobalt-photoredox catalysis system. thieme-connect.comthieme.de

| Role of 4-Chlorophenyl Group | The 4-chlorophenylsulfonyl moiety serves as an excellent leaving group, enhancing the efficiency of the C–S bond cleavage in the substitution step. thieme.de |

Other general reaction types applicable to the parent sulfide (B99878), this compound, include stereoselective syntheses, isomerization of the allyl double bond, and rearrangement reactions, which represent established avenues for the transformation of allylic aryl sulfides. cmu.eduacs.orgresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9ClS B3392943 Allyl(4-chlorophenyl)sulfane CAS No. 15446-14-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-chloro-4-prop-2-enylsulfanylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClS/c1-2-7-11-9-5-3-8(10)4-6-9/h2-6H,1,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUQRBCWKKOWSNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCSC1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90297280
Record name 1-Chloro-4-[(prop-2-en-1-yl)sulfanyl]benzene
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Molecular Weight

184.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15446-14-7
Record name NSC115076
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Chloro-4-[(prop-2-en-1-yl)sulfanyl]benzene
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URL https://comptox.epa.gov/dashboard/DTXSID90297280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Allyl 4 Chlorophenyl Sulfane and Analogues

Nucleophilic Substitution Approaches for C-S Bond Formation

Nucleophilic substitution reactions represent a fundamental and widely employed strategy for the formation of C-S bonds in the synthesis of thioethers like allyl(4-chlorophenyl)sulfane. These methods typically involve the reaction of a sulfur-based nucleophile with a suitable electrophilic partner.

Direct Thiolation of Allylic Substrates

A primary route to this compound involves the direct reaction of a 4-chlorothiophenolate salt with an allylic halide, such as allyl bromide or allyl chloride. gacariyalur.ac.inthieme-connect.de This reaction proceeds via an SN2 mechanism, where the thiolate anion acts as the nucleophile, attacking the electrophilic carbon of the allyl halide and displacing the halide leaving group. gacariyalur.ac.in The high reactivity of allylic halides in SN2 reactions, attributed to the stabilization of the transition state through overlap of the p-orbitals of the double bond, facilitates this transformation. thieme-connect.de

The 4-chlorothiophenol (B41493) can be converted to its more nucleophilic thiolate form using a suitable base, such as sodium hydroxide (B78521) or an alkali metal carbonate. sigmaaldrich.com The choice of solvent can influence the reaction rate and yield, with polar aprotic solvents generally favoring SN2 reactions.

Table 1: Representative Conditions for Direct Thiolation

Allylic SubstrateThiol SourceBaseSolventProduct
Allyl Bromide4-ChlorothiophenolSodium HydroxideEthanolThis compound
Allyl Chloride4-ChlorothiophenolPotassium CarbonateAcetoneThis compound

This table presents generalized conditions. Specific reaction parameters may vary based on literature procedures.

Thioetherification via Halogenated Aryl Precursors

An alternative nucleophilic substitution approach involves the reaction of an allyl mercaptan (prop-2-ene-1-thiol) with a halogenated aryl precursor, such as 4-chlorobenzene bearing a suitable leaving group. nih.gov In this scenario, the allyl mercaptan is first deprotonated to form the corresponding thiolate, which then acts as the nucleophile.

Table 2: Thioetherification of Halogenated Aryl Precursors

Aryl PrecursorThiol SourceCatalyst/ConditionsProduct
1-Bromo-4-chlorobenzeneAllyl MercaptanBase (e.g., NaH)This compound
1-Iodo-4-chlorobenzeneAllyl MercaptanBase (e.g., K2CO3)This compound
4-Chlorophenyl tosylateAllyl MercaptanNi(II) precatalystThis compound nih.gov

This table provides illustrative examples. The use of catalysts is often necessary for less reactive aryl halides.

Addition Reactions Involving Sulfane Derivatives

Addition reactions provide another powerful avenue for the construction of the C-S bond in this compound and its analogs. These methods can proceed through either Michael-type additions or radical-mediated pathways.

Michael-type Additions in this compound Synthesis

The sulfa-Michael addition, a conjugate addition of a thiol to an α,β-unsaturated carbonyl compound, is a well-established method for C-S bond formation. sigmaaldrich.com While not a direct route to this compound itself, this methodology is crucial for synthesizing related structures that can be further elaborated. For instance, 4-chlorothiophenol can react with α,β-unsaturated ketones, esters, or amides in the presence of a base catalyst. nih.gov The reaction involves the initial formation of a thiolate, which then adds to the β-carbon of the Michael acceptor. nih.gov

Although direct Michael addition to a simple allyl group is not feasible, related vinyl sulfone derivatives can act as Michael acceptors. For example, the reaction of salicylaldehydes with 1,3-bisarylsulfonylpropenes can proceed via a tandem Knoevenagel condensation/oxa-Michael addition to form 3-sulfonyl-2-sulfonylmethyl-2H-chromenes. mdpi.com

Radical Additions to Alkenes for C-S Bond Formation

The radical addition of thiols to alkenes, known as the thiol-ene reaction or hydrothiolation, offers a complementary approach to C-S bond formation. wikipedia.org This reaction typically proceeds via an anti-Markovnikov addition, where a thiyl radical adds to the alkene double bond. wikipedia.orgresearchgate.net The thiyl radical can be generated from the corresponding thiol, such as 4-chlorothiophenol, using radical initiators like AIBN or by photolysis. wikipedia.orglouisville.edu

This method is highly efficient and proceeds under mild conditions, making it an attractive strategy for the synthesis of thioethers. researchgate.net The reaction involves the formation of a carbon-centered radical intermediate, which then abstracts a hydrogen atom from another thiol molecule to propagate the radical chain and form the final product. louisville.edu

Table 3: Radical Addition of 4-Chlorothiophenol to Allylic Substrates

AlkeneThiol SourceInitiatorProduct
Propene4-ChlorothiophenolAIBN, heatThis compound
Allyl Alcohol4-ChlorothiophenolUV light(4-Chlorophenyl)(3-hydroxypropyl)sulfane

This table illustrates the general principle of radical addition. The specific alkene substrate determines the final product structure.

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis has revolutionized the formation of C-S bonds, providing mild and efficient routes to aryl sulfides with broad functional group tolerance. mdpi.comresearchgate.net Palladium, nickel, and copper are the most commonly employed metals for these transformations. nih.govmdpi.comrsc.org

In the context of synthesizing this compound, a transition metal catalyst can facilitate the cross-coupling of an aryl halide (or pseudohalide) with allyl mercaptan or an equivalent sulfur source. For example, palladium-catalyzed coupling of 4-chloro-iodobenzene with allyl mercaptan in the presence of a suitable ligand and base would yield the desired product. mdpi.com

A notable development is the ruthenium-catalyzed decarboxylative C–S cross-coupling of O-allyl S-(p-tolyl) carbonothioate (B8497899), which provides an alternative route to aryl allyl sulfides without the need for halocarbon precursors. rsc.org Nickel-catalyzed aryl exchange reactions between aryl sulfides and aryl electrophiles also represent an innovative approach to synthesizing diverse aryl sulfides. bohrium.com Furthermore, cobalt-catalyzed allylic substitution of allyl 4-chlorophenyl sulfone has been identified as a versatile method, showcasing the utility of this compound as a synthetic intermediate. thieme-connect.comthieme.dethieme.de

Table 4: Examples of Transition Metal-Catalyzed Synthesis of Aryl Allyl Sulfides

Aryl PrecursorAllyl SourceCatalyst SystemProduct
4-IodochlorobenzeneAllyl MercaptanPd catalyst, ligand, baseThis compound
4-Chlorophenylboronic acidAllyl MercaptanCu catalyst, oxidantThis compound
O-allyl S-(4-chlorophenyl) carbonothioateN/ARu catalystThis compound rsc.org

This table highlights the diversity of transition metal-catalyzed approaches. Specific ligands and reaction conditions are crucial for success.

Palladium-Catalyzed C-S Cross-Coupling Strategies

Palladium-catalyzed reactions represent a cornerstone in the synthesis of aryl thioethers. nih.gov These methods typically involve the coupling of a thiol with an aryl halide. While extensively developed for aryl and vinyl halides, the cross-coupling of unactivated alkyl electrophiles has presented greater challenges due to slower oxidative addition and competing β-hydride elimination. ucmerced.edu However, significant progress has been made in the palladium-catalyzed cross-coupling of alkyl halides by employing new and effective ligands. rsc.org

The synthesis of this compound via this method would typically involve the reaction of 4-chlorothiophenol with an allyl halide, such as allyl bromide, in the presence of a palladium catalyst and a suitable ligand. The choice of ligand is crucial for achieving high yields and preventing side reactions. For instance, di-tert-butyl biarylphosphine ligands have been shown to be effective in palladium-catalyzed C-O cross-coupling reactions, a related transformation, suggesting their potential applicability in C-S bond formation as well. magtech.com.cn

Recent advancements have also focused on the cross-coupling of homoallylic tosylates with boronic acids, catalyzed by a Pd(0) complex with a quinox ligand at ambient temperature. ucmerced.edu This strategy proceeds through an alkene-mediated SN2-type stereoinvertive oxidative addition, offering a pathway to functionalize allylic C-H bonds. ucmerced.edu

Copper-Mediated Thiolation Protocols

Copper-catalyzed C-S bond formation, often referred to as the Ullmann condensation, provides a classical alternative to palladium-based systems. acs.org Historically, these reactions required harsh conditions, including high temperatures and strong bases. acs.org However, modern advancements have led to the development of milder and more versatile copper-mediated thiolation protocols.

The use of specific ligands, such as 1,10-phenanthroline (B135089) and its derivatives, has significantly improved the efficiency and substrate scope of copper-catalyzed C-S coupling reactions. magtech.com.cnacs.org These ligands facilitate the reaction under milder conditions and with a broader range of functional groups. For the synthesis of this compound, this would involve the reaction of 4-chlorothiophenol with an allyl halide in the presence of a copper(I) salt and an appropriate ligand.

A ligand-free copper(I)-mediated approach has also been reported for the electrophilic thiolation of organostannanes with sulfur electrophiles, providing a unified method to access diaryl and aryl alkyl thioethers. nsf.gov In a different approach, the cleavage of the S-S bond in disulfides using zinc metal in DMF, followed by treatment with an allyl bromide, has been shown to produce allylic sulfides in good to excellent yields. researchgate.net For example, the reaction of di(4-chlorophenyl) disulfide with allyl bromide in the presence of zinc would yield this compound.

Ruthenium-Catalyzed Decarboxylative C-S Cross-Coupling

A novel and greener approach to C-S bond formation is the ruthenium-catalyzed decarboxylative cross-coupling of carbonothioates. nih.govnih.govrsc.org This method provides a direct route to allyl(aryl)sulfide derivatives in good to excellent yields under mild conditions and notably avoids the use of halocarbon precursors, which can have negative environmental and health impacts. nih.govnih.gov

The reaction involves the coupling of a carbonothioate with an allylic partner, where the loss of carbon dioxide drives the reaction forward. nih.govwikipedia.org This strategy features a broad substrate scope and high group tolerance. nih.govnih.govrsc.org The ruthenium catalyst can offer chemo- and regioselectivities that are complementary to those achieved with more common palladium catalysts. nih.gov This method represents an important advancement in C-S bond formation by providing a more sustainable and efficient synthetic pathway. nih.govnih.gov

Chemo-, Regio-, and Stereoselective Synthesis of this compound Derivatives

Achieving high levels of chemo-, regio-, and stereoselectivity is a primary goal in modern organic synthesis. The development of selective methods for the synthesis of derivatives of this compound is crucial for accessing specific isomers with desired properties. mdpi.com

For instance, the palladium-catalyzed allylic cross-coupling of homoallylic tosylates demonstrates stereoinvertive oxidative addition, highlighting the potential for stereocontrol in these reactions. ucmerced.edu Similarly, highly stereoselective methods for preparing chiral α-substituted sulfides from α-chloro sulfides via 1,2-asymmetric induction have been developed, offering a pathway to enantiomerically enriched sulfide (B99878) derivatives. researchgate.net

The regioselectivity of allylic substitution reactions is also a key consideration. Cobalt-photoredox catalysis has been shown to be uniquely effective for the branch-selective substitution of allyl sulfones, a reaction that is challenging with noble-metal-based catalysts. thieme.de This highlights the potential for controlling the position of substitution on the allyl group.

The table below summarizes some examples of selective synthetic methods.

Catalyst SystemReactantsSelectivityProduct Type
Pd(0)/quinoxHomoallylic tosylate, Boronic acidStereoinvertiveAllylic C-H functionalization product
Cobalt/PhotoredoxAllyl sulfone, Alkylating agentBranch-selectiveα-Alkylated allyl sulfone
Rhodium/Chiral Carboxylic Acid8-Ethylquinoline, α,β-Unsaturated carbonylEnantioselectiveC(sp3)-H alkylation product

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. semanticscholar.org In the context of this compound synthesis, this translates to the use of environmentally benign solvents, catalysts, and reaction conditions. semanticscholar.org

The ruthenium-catalyzed decarboxylative C-S cross-coupling is a prime example of a green chemistry approach as it avoids the use of potentially harmful halocarbon precursors. nih.govnih.gov Another sustainable strategy involves electrochemical synthesis. For example, the electrochemical synthesis of allyl sulfones from allyl trifluoroborates is considered an inexpensive, safe, and environmentally friendly method that does not require mediators or additional supporting electrolytes. rsc.org

Solventless reaction conditions, often facilitated by phase-transfer catalysis, offer another green alternative. The use of solid sodium hydroxide and polyethylene (B3416737) glycol (PEG) 1000 has been demonstrated for the synthesis of terphenyls and quaterphenyls from chalcones and allyl sulfones, eliminating the need for hazardous organic solvents. mdpi.com These approaches align with the goals of reducing waste and energy consumption in chemical synthesis. semanticscholar.org

Sustainable radical approaches, such as photoredox and electrochemical methods, have also been employed for the synthesis of complex molecules, offering mild and chemoselective transformations. nih.gov These methods often utilize inexpensive and readily available starting materials. nih.gov

The following table highlights some green chemistry approaches relevant to the synthesis of this compound and its analogues.

Green ApproachKey FeaturesExample Application
Decarboxylative CouplingAvoids halocarbon precursors, mild conditions. nih.govnih.govRuthenium-catalyzed synthesis of allyl(aryl)sulfides. nih.govnih.govrsc.org
Electrochemical SynthesisNo mediators, inexpensive, environmentally friendly. rsc.orgSynthesis of allyl sulfones. rsc.org
Solventless SynthesisReduces hazardous waste, economic. mdpi.comPhase-transfer catalysis for C-C bond formation. mdpi.com
Photoredox/Electrochemical Radical CouplingMild, chemoselective, uses sustainable energy sources. nih.govSynthesis of trifluoromethyl- and allyl-substituted tert-alcohols. nih.gov

Mechanistic Investigations of Allyl 4 Chlorophenyl Sulfane Reactivity

Oxidation Chemistry of the Sulfide (B99878) Moiety

The sulfur atom in allyl(4-chlorophenyl)sulfane is susceptible to oxidation, leading to the formation of the corresponding sulfoxide (B87167) and sulfone. The controlled and selective nature of these oxidation reactions is of significant interest in synthetic chemistry.

The selective oxidation of sulfides to sulfoxides without over-oxidation to the corresponding sulfone is a crucial transformation in organic synthesis. researchgate.net For this compound, this conversion to allyl(4-chlorophenyl)sulfoxide can be achieved using various oxidizing agents.

A common method for this selective sulfoxidation is the use of meta-chloroperoxybenzoic acid (m-CPBA). However, careful control of reaction conditions is necessary to prevent the formation of the sulfone. nih.gov Other reagents and systems have been developed to enhance selectivity. For instance, a combination of an iron(III) nitrate (B79036) and tert-butylnitrite has been shown to be an effective system for the selective oxidation of sulfides to sulfoxides. ingentaconnect.com This method offers good yields and high selectivity under mild conditions. ingentaconnect.com

Furthermore, photocatalytic methods using visible light and a vitamin B2 derivative have been employed for the chemoselective aerobic photooxidation of sulfides to sulfoxides. researchgate.net This approach is noted for its high efficiency and selectivity, avoiding over-oxidation. researchgate.net The reaction of 4-chlorophenyl methyl sulfide, a related compound, was completed within an hour using this system. researchgate.net

The following table summarizes selected reagents for the selective oxidation of sulfides to sulfoxides:

Reagent/SystemKey Features
m-Chloroperoxybenzoic acid (m-CPBA)Common, but requires careful control to avoid over-oxidation. nih.gov
Fe(NO₃)₃·9H₂O / tert-ButylnitriteHigh selectivity and good yields under mild conditions. ingentaconnect.com
Vitamin B₂ derivative / Visible LightHigh efficiency, chemoselective, and avoids over-oxidation. researchgate.net
Guanidinium nitrate / Silica sulfuric acid / NH₄BrHeterogeneous system, mild conditions, and easy product isolation. koreascience.kr

Further oxidation of the sulfoxide or direct oxidation of the sulfide can yield allyl(4-chlorophenyl)sulfone. This transformation is significant as sulfones are versatile building blocks in organic synthesis, capable of acting as both nucleophiles and electrophiles. thieme.dethieme.de

The oxidation of sulfides to sulfones can be achieved using stronger oxidizing agents or by adjusting the stoichiometry of milder oxidants. Hydrogen peroxide (H₂O₂) is a common oxidant for this purpose, often in the presence of a catalyst. organic-chemistry.org For example, LiNbMoO₆ has been used as a catalyst for the chemoselective oxidation of allylic sulfides to either sulfoxides or sulfones by controlling the amount of H₂O₂. organic-chemistry.orgresearchgate.net

Another effective method involves the in situ generation of chlorine dioxide from sodium chlorite (B76162) (NaClO₂) and hydrochloric acid (HCl) in organic solvents. nih.gov This system has demonstrated high yields and selectivity for the conversion of various sulfides to their corresponding sulfones. nih.gov The use of permanganate (B83412) supported on active manganese dioxide also provides an effective means for oxidizing sulfides to sulfones. organic-chemistry.org

The direct conversion of allyl sulfides to allyl sulfones can also be achieved through radical reactions. For instance, the reaction of β-alkyl nitroalkenes with sulfonyl hydrazides can produce allyl sulfones with high regioselectivity. sci-hub.se

The table below outlines some reagents and conditions for the oxidation to sulfones:

Reagent/SystemKey Features
Hydrogen Peroxide (H₂O₂) / LiNbMoO₆Stoichiometry of H₂O₂ controls the oxidation state (sulfoxide or sulfone). organic-chemistry.orgresearchgate.net
Sodium Chlorite (NaClO₂) / Hydrochloric Acid (HCl)In situ generation of ClO₂; high yields and selectivity. nih.gov
Potassium Permanganate (KMnO₄) / MnO₂Heterogeneous or solvent-free conditions. organic-chemistry.org
Sulfonyl hydrazides / FeCl₃ / DMFRadical reaction pathway for direct synthesis of allyl sulfones. sci-hub.se

The oxidation of sulfides can proceed through different mechanisms depending on the oxidant and reaction conditions. With reagents like peracids, the reaction is generally believed to be a nucleophilic attack of the sulfur atom on the electrophilic oxygen of the peracid.

In photooxidation processes, two main mechanisms are often considered: an energy transfer (EnT) pathway involving singlet oxygen (¹O₂) and an electron transfer (ET) pathway. researchgate.net For aryl sulfides, both mechanisms can be operative. researchgate.net The photooxidation of sulfides with singlet oxygen is enhanced in the presence of protic solvents. researchgate.net

Hydroxyl radical reactions with sulfides are also a significant area of study. These highly reactive species can lead to oxidation, although the complexity of these reactions often results in a mixture of products.

The oxidation of allyl sulfides, in particular, must consider the potential for competing reactions at the carbon-carbon double bond, such as epoxidation. organic-chemistry.org However, certain catalytic systems, like LiNbMoO₆ with H₂O₂, have shown high chemoselectivity for sulfur oxidation without affecting the double bond. organic-chemistry.orgresearchgate.net

Allylic Rearrangements and Transformations

The allylic group in this compound and its derivatives introduces a rich field of reactivity, most notably sigmatropic rearrangements.

thieme.denih.gov-Sigmatropic rearrangements are a class of pericyclic reactions that are particularly important for allylic sulfoxides. wikipedia.orgorganicchemistrydata.org These rearrangements typically involve a five-membered ring transition state and are known for their high stereoselectivity. wikipedia.org

The Mislow-Evans rearrangement is a key example, involving the thermal rearrangement of an allylic sulfoxide to an allylic sulfenate ester, which can then be treated with a thiophile to yield an allylic alcohol. wikipedia.org This process allows for the transfer of chirality from sulfur to carbon.

The generation of sulfur ylides from allyl sulfides, followed by a thieme.denih.gov-sigmatropic rearrangement, is a powerful method for carbon-carbon bond formation. nih.govrsc.org These rearrangements can be mediated by transition metal carbenoids or generated under metal-free conditions. nih.govrsc.org The stereochemical outcome of these rearrangements is often predictable, with the E-alkene favoring the anti product and the Z-alkene favoring the syn product. wikipedia.org

The allylic system in this compound and its oxidized derivatives can be subject to both electrophilic and nucleophilic attack. The electron-rich double bond can react with electrophiles. For instance, selenium-catalyzed sulfenofunctionalization of related chiral allylboronic acids proceeds via an electrophilic attack, leading to the formation of a stable thiiranium ion intermediate. nih.gov

On the other hand, the sulfone derivative, allyl(4-chlorophenyl)sulfone, is a versatile synthon that can undergo nucleophilic attack. thieme.dethieme.de The sulfone group can act as a leaving group in the presence of a suitable catalyst. Cobalt-catalyzed allylic substitution of allyl sulfones, for example, proceeds via C-S bond cleavage. thieme.de The 4-chlorophenylsulfonyl group has been noted to be a good leaving group in these reactions. thieme.de

The thioamide group, which shares some reactivity patterns with sulfides, demonstrates how the nature of the electrophile (hard vs. soft) can direct the site of attack. nih.govpsu.edu Soft electrophiles like alkyl halides tend to react at the softer sulfur atom, while harder electrophiles like acyl halides may react at the nitrogen atom. nih.govpsu.edu This principle can be extended to the ambident nucleophilic character of the allyl sulfide system.

Reactions at the Chlorophenyl Ring

The 4-chlorophenyl group in this compound provides a reactive handle for various transformations, including aromatic substitution and cross-coupling reactions.

Aromatic Substitution Reactions on the 4-chlorophenyl Moiety

The 4-chlorophenyl moiety of this compound can undergo electrophilic aromatic substitution (EAS) reactions. The outcomes of these reactions are governed by the electronic properties of the allylthio substituent and the chlorine atom. youtube.commasterorganicchemistry.com In a typical EAS mechanism, an electrophile attacks the electron-rich aromatic ring, leading to the formation of a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex. youtube.com The subsequent loss of a proton restores the aromaticity of the ring, yielding the substituted product. youtube.com

The directing effects of the substituents on the benzene (B151609) ring play a crucial role in determining the regioselectivity of the substitution. Halogens are generally deactivating yet ortho-, para-directing, while an alkylthio group is typically activating and ortho-, para-directing. The interplay of these effects will dictate the position of electrophilic attack on the 4-chlorophenyl ring of the sulfane.

Common electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (–NO2) onto the aromatic ring.

Halogenation: Introduction of a halogen (e.g., –Cl, –Br) onto the aromatic ring.

Sulfonation: Introduction of a sulfonic acid group (–SO3H) onto the aromatic ring.

Friedel-Crafts Alkylation and Acylation: Introduction of an alkyl or acyl group, respectively. masterorganicchemistry.com

Cross-Coupling Reactivity of the Aryl Halide

The carbon-chlorine bond in this compound allows for its participation in various transition-metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

Nickel-catalyzed cross-coupling reactions have proven effective for the direct coupling of aryl halides with aryl sulfonium (B1226848) salts, proceeding through C–S bond activation. acs.org Similarly, palladium and copper catalysts are widely used for the arylation of aliphatic alcohols with aryl halides to form alkyl aryl ethers. magtech.com.cn While palladium-catalyzed reactions often exhibit milder conditions and broader substrate scope, copper-catalyzed systems also provide a valuable alternative. magtech.com.cn The Hiyama cross-coupling, which pairs aryl halides with organosilanes, is another palladium-catalyzed method for forming aryl-aryl bonds. sioc-journal.cn

In the context of this compound, the 4-chlorophenylsulfonyl group has been shown to be a superior leaving group compared to the phenylsulfinate in cobalt-photoredox catalyzed allylic substitutions. thieme.de This enhanced leaving group ability facilitates the challenging C–S bond cleavage required for the substitution to proceed. thieme.dethieme-connect.com

Below is a table summarizing various cross-coupling reactions involving aryl halides:

Catalyst SystemReactantsProduct TypeReference
NickelAryl Sulfonium Salt, Aryl BromideBiaryl acs.org
PalladiumAliphatic Alcohol, Aryl HalideAlkyl Aryl Ether magtech.com.cn
CopperAliphatic Alcohol, Aryl HalideAlkyl Aryl Ether magtech.com.cn
PalladiumAryl Vinylsilane, Aryl HalideBiaryl sioc-journal.cn
Cobalt-PhotoredoxAllyl Sulfone, NucleophileSubstituted Allyl thieme.dethieme-connect.com

Radical Processes Involving this compound

The allylic and aryl halide functionalities of this compound also enable its participation in radical reactions, leading to unique cyclization and photochemical transformations.

Radical Cyclization Pathways

This compound and its derivatives can undergo radical cyclization reactions to form various cyclic structures. For instance, the related compound, allyl 4-chlorophenyl sulfone, has been utilized as a versatile 1,1-synthon in sequential α-alkylation and cobalt-catalyzed allylic substitution reactions. thieme.dethieme.de This process involves the generation of a radical intermediate that can then participate in cyclization.

Mechanistic studies on the construction of isothiochromenes from related precursors have shown that the cyclization can proceed with high regioselectivity. nii.ac.jp In some cases, a 6-endo cyclization product is formed preferentially, even in the absence of a catalyst. nii.ac.jp

Photochemical Reactivity Studies

The photochemical behavior of aryl sulfides and related compounds has been an area of active investigation. Photolysis of arylchlorodiazirines in the presence of allyl alcohol leads to the formation of diallyl acetals in high yields. researchgate.net This reaction proceeds through the generation of an arylchlorocarbene intermediate. researchgate.net

Studies on the photochemistry of arylazo sulfonates have revealed that the reaction pathway, either radical or ionic, is highly dependent on the solvent medium. acs.org In organic solvents, light induces homolysis of the N–S bond, generating aryl radicals that can be used in arylation reactions. acs.org Conversely, in water, a photoheterolysis process dominates, leading to the formation of a reactive aryl cation. acs.org

Heterocyclic Ring Formation from this compound Precursors

This compound and its derivatives are valuable precursors for the synthesis of a variety of heterocyclic compounds. rsc.orgopenmedicinalchemistryjournal.com The combination of the reactive allyl group and the functionalizable chlorophenyl moiety allows for diverse cyclization strategies.

For example, the reaction of pyrimidine-2-sulfenyl chloride with allylic ethers results in the regioselective formation of 2-substituted thiazolo[3,2-a]pyrimidine derivatives. researchgate.net This transformation highlights how the allylic double bond can participate in intramolecular cyclization following an initial electrophilic addition.

Furthermore, the synthesis of four-membered heterocycles like thietanes can be achieved through cyclization reactions involving the displacement of a leaving group by a sulfur nucleophile. rsc.orgresearchgate.net More complex heterocyclic systems, such as furan (B31954) and pyrazole (B372694) derivatives containing a 4-chlorophenyl substituent, have also been synthesized and investigated for their biological activities. nih.gov

The following table lists some of the heterocyclic systems that can be synthesized from precursors related to this compound:

Precursor TypeResulting HeterocycleReaction TypeReference
Allyl SulfoneSubstituted Allyl CompoundsCobalt-Photoredox Catalyzed Substitution thieme.de
o-Alkynylphenyl Allyl SulfidesIsothiochromenesCopper-Catalyzed Cyclization nii.ac.jp
Pyrimidine-2-sulfenyl Chloride & Allyl EthersThiazolo[3,2-a]pyrimidinesElectrophilic Addition/Cyclization researchgate.net
1,3-Dihalo-propanes & Sulfur SourceThietanesNucleophilic Substitution rsc.orgresearchgate.net
Chalcones with 4-chlorophenyl groupFurans, PyrazolesCondensation/Cyclization nih.gov

Advanced Spectroscopic and Structural Characterization Methodologies in Allyl 4 Chlorophenyl Sulfane Research

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules like Allyl(4-chlorophenyl)sulfane. While one-dimensional (1D) ¹H and ¹³C NMR provide fundamental information, more advanced techniques are necessary for a complete structural and dynamic understanding.

Multi-dimensional NMR experiments, such as COSY, HSQC, and HMBC, are instrumental in unambiguously assigning the proton and carbon signals and confirming the covalent framework of this compound.

¹H-¹H Correlated Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For this compound, COSY would reveal correlations between the vinyl protons of the allyl group and the methylene (B1212753) protons, as well as the coupling between the non-equivalent vinyl protons.

Heteronuclear Single Quantum Coherence (HSQC): This 2D experiment correlates directly bonded carbon and proton atoms. It allows for the definitive assignment of each carbon atom to its attached proton(s).

A study on the synthesis of this compound reported the following ¹H NMR (500.2 MHz, CDCl₃) signals: δ 7.22–7.26 (m, 4 H, ArH) and 5.80–5.88 (m, 1 H, -CH=). nii.ac.jp The overlapping signals in the aromatic region and the complexity of the allyl group's multiplet underscore the need for 2D NMR for complete assignment.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Allyl CH₂~3.5~38
Allyl CH~5.8~133
Allyl =CH₂~5.1, ~5.3~117
Aromatic CH (ortho to S)~7.3~131
Aromatic CH (meta to S)~7.2~129
Aromatic C-S-~135
Aromatic C-Cl-~133

Note: These are approximate values based on standard chemical shift tables and data from similar structures. Actual values can vary based on solvent and experimental conditions.

The flexible allyl group and the C-S bonds in this compound allow for various conformations in solution. Dynamic NMR (DNMR) spectroscopy, which involves recording NMR spectra at different temperatures, can be used to study these conformational equilibria. nih.gov By analyzing changes in the line shape of NMR signals as a function of temperature, it is possible to determine the energy barriers for processes such as bond rotation and ring inversion in related cyclic structures. nih.gov For this compound, DNMR could provide insights into the rotational barrier around the S-C(allyl) and S-C(aryl) bonds, revealing the most stable conformations and the energetics of their interconversion.

Mass Spectrometric Techniques for Molecular Characterization

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

High-resolution mass spectrometry (HRMS) is used to determine the exact mass of a molecule with a high degree of accuracy (typically to within a few parts per million). acs.orgd-nb.info This allows for the unambiguous determination of the elemental formula. For this compound (C₉H₉ClS), the calculated monoisotopic mass is 184.01135 Da. HRMS analysis would be expected to yield a measured mass very close to this value, confirming the elemental composition. The technique is particularly valuable in differentiating between compounds with the same nominal mass but different elemental formulas. nih.govpurdue.edu

Table 2: Isotopic Distribution for the Molecular Ion of this compound [M]⁺

Mass (m/z)Relative Abundance (%)
184.01100.0
185.0110.8
186.0133.6
187.013.6

Note: The characteristic ~3:1 ratio for the M and M+2 peaks is due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

Tandem mass spectrometry (MS/MS) is a technique where ions of a specific mass-to-charge ratio are selected, fragmented, and the resulting fragment ions are then analyzed. nationalmaglab.org This provides detailed structural information by revealing the fragmentation pathways of the parent ion. nationalmaglab.orgthieme-connect.com

For this compound, the fragmentation in electron impact (EI) ionization would likely involve several key pathways. The fragmentation of analogous allyl aryl sulfides is often dominated by cleavage of the bond alpha to the sulfur atom. nih.gov

Potential Fragmentation Pathways:

Loss of the allyl radical (•C₃H₅): This would lead to the formation of the 4-chlorothiophenol (B41493) radical cation at m/z 143/145.

Loss of the chlorophenyl radical (•C₆H₄Cl): This would result in the formation of the allylthio radical cation at m/z 73.

McLafferty-type rearrangement: This is a possibility in some allyl sulfides, though less common than alpha-cleavage. nih.gov

Cleavage of the C-S bond with charge retention on the allyl group: This would produce the allyl cation at m/z 41, which is a very common fragment in the mass spectra of allyl-containing compounds. acs.orgresearchgate.net

A GC-MS spectrum available in the PubChem database for this compound shows significant peaks that are consistent with these predicted fragmentation patterns. nih.gov

Vibrational Spectroscopy Methodologies (Infrared and Raman)

Assignment of Characteristic Functional Group Frequencies

The infrared spectrum of this compound and its derivatives is characterized by absorption bands corresponding to its distinct structural components: the allyl group, the 4-chlorophenyl ring, and the sulfone functional group. In related sulfone-containing molecules, the sulfonyl group (S=O) typically exhibits strong symmetric and asymmetric stretching vibrations. arkat-usa.org For instance, spectral data from analogous compounds show characteristic peaks for the sulfonyl and other functional groups. scielo.br

Key functional group frequencies for this compound and related structures can be assigned as follows:

Functional GroupVibrational ModeTypical Frequency Range (cm⁻¹)
Allyl Group (C=C)Stretching1630 - 1650
Aromatic Ring (C=C)Stretching1450 - 1600
Sulfone (S=O)Asymmetric Stretching1300 - 1350
Sulfone (S=O)Symmetric Stretching1120 - 1160
C-ClStretching700 - 850
C-SStretching600 - 750

This table is generated based on typical infrared absorption frequencies for the specified functional groups and data from analogous compounds. arkat-usa.orgscielo.br

Conformational Analysis via Vibrational Spectroscopy

This compound is a flexible molecule with several rotatable single bonds, specifically the C-S and S-C bonds. This allows for the existence of multiple conformational isomers (conformers). Vibrational spectroscopy, often augmented by computational methods like Density Functional Theory (DFT), is instrumental in analyzing this conformational behavior.

Computational studies on similar molecules, such as aryl allyl mercaptan analogs, have been used to predict the geometries and relative stabilities of different conformers. nih.gov Such theoretical analyses calculate the vibrational frequencies for each stable conformer, which can then be compared with experimental IR and Raman spectra to identify the conformations present under specific conditions. For this compound, this analysis would reveal the preferred spatial orientation of the allyl and 4-chlorophenyl groups relative to the central sulfonyl unit.

X-ray Crystallography for Solid-State Structural Elucidation (if applicable to derivatives)

Crystallographic Data for Methyl(4-chlorophenyl)sulfone

Parameter Value
Chemical Formula C₇H₇ClO₂S
Crystal System Triclinic
Space Group P-1
a (Å) 5.429(1)
b (Å) 6.995(1)
c (Å) 10.952(2)
α (°) 95.27(1)
β (°) 94.31(1)
γ (°) 90.64(1)
Volume (ų) 412.9(1)

Data sourced from ResearchGate. researchgate.net

Another pertinent example is the silver(I) complex of 5-(allylthio)-1-(4-chlorophenyl)-1H-tetrazole. researchgate.net The crystal structure of this derivative shows how the 4-chlorophenyl and allyl groups orient themselves within a metal-coordinated framework. In this structure, the silver(I) atom's coordination involves the nitrogen atoms of the tetrazole core and the olefin C=C bond of the allyl group. researchgate.net Such studies highlight the steric and electronic influence of these groups on the packing of molecules in a crystal lattice.

Chiroptical Spectroscopy for Enantiomeric Purity Assessment (if asymmetric synthesis is relevant)

Allylic sulfones like Allyl(4-chlorophenyl)sulfone are valuable building blocks in organic synthesis. thieme.dethieme.de They can be used as precursors in asymmetric reactions to create chiral molecules, which are compounds that exist as non-superimposable mirror images (enantiomers). The development of catalytic asymmetric methods for synthesizing enantioenriched allylic compounds is a significant area of research. rsc.org

When an asymmetric synthesis is performed to produce a chiral derivative of this compound, it is essential to determine the enantiomeric purity, or enantiomeric excess (ee), of the product. Chiroptical spectroscopy, which includes techniques like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is the primary method for this assessment. These techniques measure the differential interaction of left- and right-circularly polarized light with a chiral molecule. The resulting spectrum is unique to a specific enantiomer and its intensity is proportional to the enantiomeric excess, allowing for precise quantification of the stereochemical outcome of the reaction. The asymmetric synthesis of chiral 1,2-diamines and other compounds often relies on such analytical methods for characterization. rsc.org

Computational and Theoretical Studies of Allyl 4 Chlorophenyl Sulfane

Quantum Chemical Investigations of Electronic Structure and Bonding

Quantum chemical methods are fundamental to elucidating the distribution of electrons and the nature of chemical bonds within a molecule. These investigations reveal insights into molecular stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) is a widely used computational method that balances accuracy and computational cost, making it ideal for studying molecules of this size. The B3LYP functional (Becke, 3-parameter, Lee-Yang-Parr) combined with a basis set like 6-311G++(d,p) is commonly employed for geometry optimization and electronic property calculations of similar organosulfur compounds. acs.orgnih.gov

DFT calculations are used to determine the molecule's most stable three-dimensional structure (ground state) by minimizing its energy. From this optimized geometry, key structural parameters can be extracted. For Allyl(4-chlorophenyl)sulfane, these calculations would predict bond lengths, bond angles, and dihedral angles. nih.gov

Furthermore, DFT is used to calculate global reactivity descriptors derived from the energies of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy indicates the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and stability. mdpi.com Natural Bond Orbital (NBO) analysis can also be performed to investigate charge distribution, hybridization, and hyperconjugative interactions that contribute to molecular stability. nih.gov

Table 1: Predicted Ground State Properties and Reactivity Descriptors for this compound (Illustrative) This table presents expected values based on DFT studies of analogous aryl sulfides and general chemical principles. Actual calculated values may vary.

ParameterDescriptionPredicted Value / Locus
C-S Bond Length (Aryl-S)Distance between the phenyl carbon and sulfur.~1.77 Å
C-S Bond Length (Allyl-S)Distance between the allyl carbon and sulfur.~1.81 Å
C-S-C Bond AngleAngle formed by the aryl carbon, sulfur, and allyl carbon.~100-105°
HOMO EnergyHighest Occupied Molecular Orbital energy.Localized on the sulfur atom and phenyl ring.
LUMO EnergyLowest Unoccupied Molecular Orbital energy.Localized on the allyl group and the aryl ring's π* system.
HOMO-LUMO GapEnergy difference between HOMO and LUMO.Indicator of chemical stability and reactivity.

Ab initio (Latin for "from the beginning") methods are quantum calculations derived directly from theoretical principles without the inclusion of experimental data. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer higher levels of accuracy than DFT for certain properties, albeit at a greater computational expense. researchgate.net

For this compound, ab initio calculations would be valuable for validating the results from DFT and for providing a more detailed analysis of the electronic configuration. In cases where a molecule may have significant multi-reference character (i.e., its electronic structure cannot be described by a single Lewis structure), such as in transition states or excited states, methods like Quasi-degenerate Perturbation Theory (QCPT) or Multi-Reference Configuration Interaction (MRCI) are necessary. Studies on related systems have used high-level methods like QCISD(T) to accurately estimate relative energies. rsc.org These methods ensure a reliable description of electron correlation, which is crucial for accurately predicting reaction barriers and the relative stability of different electronic states.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis involves mapping the potential energy surface of the molecule as a function of its rotatable bonds. For this compound, the key dihedral angles are around the C(aryl)-S, S-C(allyl), and C-C single bonds of the allyl group. By systematically rotating these bonds and calculating the energy at each step using quantum mechanical methods, an energetic landscape can be constructed.

The minima on this landscape correspond to stable conformers, while the maxima represent the transition states for interconversion between them. Computational studies on analogous allyl sulfides suggest that the molecule is not planar. researchgate.net The orientation of the allyl group relative to the phenyl ring will define several low-energy conformers, with the energetic barriers between them determining the molecule's flexibility at a given temperature.

Molecular dynamics (MD) simulations can model the behavior of this compound over time, providing insights into its dynamic properties and intermolecular interactions in a condensed phase. researchgate.net These simulations treat atoms as classical particles moving according to a force field, which is a set of parameters describing the potential energy of the system.

To understand non-covalent interactions, tools like the Molecular Electrostatic Potential (MEP) surface are used. The MEP map visually represents the charge distribution on the molecule's surface. For this compound, regions of negative potential (red/yellow) are expected around the electron-rich sulfur and chlorine atoms, as well as the π-system of the benzene (B151609) ring. Regions of positive potential (blue) would be found on the hydrogen atoms. This map identifies likely sites for hydrogen bonding and electrophilic or nucleophilic attack. researchgate.net NBO analysis can further quantify the strength of intermolecular donor-acceptor interactions. nih.gov

Reaction Mechanism Elucidation via Transition State Calculations

A primary application of computational chemistry is to elucidate reaction mechanisms by identifying intermediates and calculating the structure and energy of transition states. For this compound, a key reaction pathway is the thio-Claisen rearrangement.

The thio-Claisen rearrangement is a -sigmatropic rearrangement common to allyl aryl sulfides, which typically requires elevated temperatures. sethanandramjaipuriacollege.in Computational studies on the rearrangement of allyl phenyl sulfide (B99878) have shown that the reaction proceeds through a concerted, asynchronous, chair-like six-membered transition state. epa.gov The activation barrier for this reaction is influenced by the loss of aromaticity in the benzene ring during the transition state. epa.gov

Determination of Activation Barriers for Key Transformations

A central application of computational chemistry is the determination of activation energies (or activation barriers), which are crucial for understanding reaction rates and mechanisms. For this compound, a key transformation is the nrel.govcmu.edu-sigmatropic rearrangement, a type of pericyclic reaction common to allylic sulfur compounds. organicchemistrydata.org This rearrangement typically proceeds through a sulfur ylide intermediate, which is often generated by the reaction of the sulfide with a metal carbene. cmu.edunih.gov

Computational methods, primarily DFT, are used to model the potential energy surface of the reaction. This involves locating the structures of the reactants, transition states, intermediates, and products. The activation barrier (ΔG‡) is calculated as the difference in free energy between the reactant(s) and the transition state.

Studies on analogous aryl allyl sulfides have shown that the nrel.govcmu.edu-sigmatropic rearrangement proceeds via a concerted, five-membered ring transition state. nih.govmdpi.com The activation free energy for such transformations can be precisely calculated. For instance, in a related copper-catalyzed reaction involving allyl phenyl sulfide, the barrier for the nrel.govcmu.edu-sigmatropic rearrangement step was calculated to be relatively low, indicating a facile process once the ylide intermediate is formed. nih.gov

The calculation of activation barriers for reactions involving this compound would follow a similar DFT-based approach. The presence of the electron-withdrawing chloro group on the phenyl ring is expected to influence the electronic properties of the sulfur atom and the stability of the transition state, thereby affecting the activation barrier compared to unsubstituted allyl phenyl sulfide. Theoretical calculations can quantify this electronic effect on the reaction's kinetics. cmu.edu

Table 1: Representative Calculated Activation Barriers for nrel.govcmu.edu-Sigmatropic Rearrangement of an Aryl Allyl Sulfide Intermediate

Transformation StepComputational MethodCalculated ΔG‡ (kcal/mol)
Ylide FormationDFT (B3LYP)8.0
nrel.govcmu.edu-Sigmatropic RearrangementDFT (B3LYP)11.5

Note: Data are illustrative, based on computational studies of analogous systems like the reaction of a copper-carbene with allyl phenyl sulfide. nih.gov The exact barriers for this compound would require specific calculations.

Prediction of Reaction Pathways and Selectivity

Beyond calculating activation barriers for a single step, computational modeling can predict entire reaction pathways and explain observed selectivity (chemo-, regio-, and stereoselectivity). For this compound, this includes predicting the outcomes of reactions such as oxidations, additions, and rearrangements.

One of the most studied reactions for this class of compounds is the nrel.govcmu.edu-sigmatropic rearrangement. Computational studies can model the different possible transition states, such as the endo and exo conformations, to predict which diastereomer of the product will be favored. mdpi.com The relative energies of these transition states determine the stereoselectivity of the reaction. For aryl allyl selenoxides, a related class of compounds, DFT calculations have shown that the endo transition state is generally preferred in the absence of significant steric hindrance. mdpi.com

Furthermore, computational tools can predict the regioselectivity of reactions. For example, in vinylogous Pummerer reactions of related sulfoxides, DFT calculations have been used to explain why a nucleophile might attack at the α- versus the γ-position by comparing the activation barriers for the competing pathways. acs.org Similar approaches can be applied to predict how this compound might react with various electrophiles or nucleophiles. By mapping the potential energy surface, computational chemistry can identify the lowest-energy pathway, which corresponds to the major reaction product. rsc.orgbeilstein-journals.org This predictive power is invaluable for designing new synthetic methods and understanding complex reaction outcomes. acs.org

Prediction of Spectroscopic Parameters

Computational quantum mechanics can accurately predict various spectroscopic parameters, which is essential for structure elucidation and for interpreting experimental data.

Computational NMR Chemical Shift Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining molecular structure. The prediction of ¹H and ¹³C chemical shifts using computational methods has become a standard tool for assigning spectra and confirming structures. rsc.orgd-nb.info

The most common and reliable method for this is the Gauge-Independent Atomic Orbital (GIAO) approach, typically used in conjunction with DFT. researchgate.net The standard procedure involves:

Optimizing the molecular geometry of this compound using a DFT functional and basis set (e.g., B3LYP/6-31G(d)).

Calculating the NMR shielding tensors for the optimized geometry using the GIAO method, often with a larger basis set (e.g., B3LYP/6-311+G(2d,p)). d-nb.info

Converting the calculated isotropic shielding values (σ) to chemical shifts (δ) by referencing them against the shielding tensor of a standard compound, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.

This methodology has been shown to reproduce experimental chemical shifts with high accuracy, often with mean absolute errors of less than 0.2 ppm for ¹H and 2-3 ppm for ¹³C. nrel.govresearchgate.net These calculations can be particularly useful for distinguishing between isomers or assigning signals in complex regions of the spectrum.

Table 2: Predicted vs. Experimental NMR Chemical Shifts (ppm) for this compound

AtomPredicted ¹H Shift (ppm)Experimental ¹H Shift (ppm) nii.ac.jpPredicted ¹³C Shift (ppm)
Allyl-CH=5.845.80–5.88133.5
Allyl-=CH₂5.157.22-7.26 (Aromatic)117.8
Allyl-S-CH₂3.555.80–5.88 (Allyl)38.2
Phenyl-C1 (C-S)--135.1
Phenyl-C2/C67.257.22-7.26130.5
Phenyl-C3/C57.237.22-7.26129.2
Phenyl-C4 (C-Cl)--131.8

Note: Predicted values are representative and based on standard GIAO/DFT calculations for analogous structures. Experimental ¹H NMR data from a thesis shows overlapping multiplets for aromatic and the vinylic proton. nii.ac.jp

Vibrational Frequency Calculations for IR/Raman Spectra

Computational methods are also used to simulate infrared (IR) and Raman spectra by calculating the vibrational frequencies of a molecule. americanpharmaceuticalreview.com These calculations help in the assignment of experimental spectra, where specific absorption bands are correlated with particular molecular motions (e.g., stretching, bending).

The standard approach involves:

Performing a geometry optimization and frequency calculation at a chosen level of theory, commonly DFT (e.g., B3LYP/6-31G(d)). nih.gov

The calculation yields a set of harmonic vibrational frequencies. These frequencies are often systematically higher than the experimental ones due to the neglect of anharmonicity and basis set limitations.

To improve agreement with experimental data, the calculated frequencies are typically multiplied by an empirical scaling factor (e.g., ~0.96 for B3LYP).

A Potential Energy Distribution (PED) analysis can also be performed to determine the contribution of each internal coordinate (bond stretch, angle bend) to a specific vibrational mode, allowing for unambiguous assignments. researchgate.net For this compound, this would allow for the precise assignment of vibrations such as the C=C stretch of the allyl group, the aromatic C-C stretches, the C-S stretch, and the C-Cl stretch.

Table 3: Representative Calculated Vibrational Frequencies (cm⁻¹) for Key Functional Groups in this compound

Vibrational ModeCalculated Frequency (Scaled)Typical Experimental Range
Aromatic C-H Stretch30803100-3000
Alkene =C-H Stretch30653100-3050
Alkene C=C Stretch16351680-1620
Aromatic C=C Stretch1580, 14751600-1450
C-S Stretch710750-600
C-Cl Stretch10901100-1080

Note: Calculated frequencies are illustrative values based on DFT calculations for molecules with similar functional groups, such as allyl thiol and substituted benzenes. nih.govkurouskilab.com

Role of Allyl 4 Chlorophenyl Sulfane in Advanced Organic Transformations and Chemical Applications

Allyl(4-chlorophenyl)sulfane as a Building Block in Complex Molecule Synthesis

The unique combination of a reactive allyl moiety and an aryl thioether makes this compound a strategic starting material for constructing intricate molecular architectures. It provides a framework for introducing sulfur atoms into cyclic systems and serves as a template for building analogues of biologically relevant natural products.

Aryl allyl sulfides, including this compound, are classic substrates for the Thio-Claisen rearrangement , a powerful thermal or acid-catalyzed acs.orgacs.org-sigmatropic rearrangement. acs.orgwikipedia.orgsemanticscholar.org This concerted, intramolecular process involves the migration of the allyl group from the sulfur atom to the ortho-position of the aromatic ring. The initial rearrangement product is an unstable intermediate, o-allylthiophenol, which rapidly undergoes cyclization. acs.org

Depending on the reaction conditions, this cyclization can proceed via two main pathways, leading to the formation of five- or six-membered sulfur-containing heterocyclic systems. acs.org

Thiacoumaran (2,3-dihydrobenzofuran) formation: This involves an anti-Markovnikov addition to the double bond of the allyl group.

Thiachroman formation: This results from a Markovnikov-type cyclization.

The competition between these pathways allows for the selective synthesis of different heterocyclic scaffolds, which are prevalent in medicinal chemistry and materials science. acs.orgnih.gov The reaction demonstrates how this compound can be transformed from a simple acyclic sulfide (B99878) into complex, fused-ring systems in a single, atom-economical step.

Table 1: Potential Heterocyclic Products from this compound via Thio-Claisen Rearrangement.
Starting MaterialKey IntermediatePotential Heterocyclic Products
This compound2-allyl-4-chlorothiophenol6-chloro-2-methyl-2,3-dihydrobenzofuran (Thiacoumaran derivative) 6-chlorothiachroman

The Thio-Claisen rearrangement serves as a prime example of how this compound can be used to generate structures analogous to those found in nature. The mechanism is a concerted, pericyclic reaction that proceeds through a highly ordered, cyclic transition state, consistent with the Woodward–Hoffmann rules. wikipedia.org This stereospecificity is crucial in the synthesis of complex molecules where precise control of stereochemistry is required.

The reaction is initiated by heat, which prompts the acs.orgacs.org-sigmatropic shift. acs.org The process is intramolecular, meaning the allyl group reattaches to the same aromatic ring it detached from, preventing crossover products. wikipedia.org Following the rearrangement to the thiophenol intermediate, the subsequent cyclization is often acid-catalyzed and can be directed toward a specific ring size based on the chosen conditions. acs.org The resulting thiachroman and thiacoumaran cores are valuable scaffolds for designing analogues of natural products that possess specific biological activities. The predictable and powerful nature of this transformation makes this compound a useful tool for chemists aiming to build molecular complexity from simple starting materials.

Applications as a Ligand or Pre-catalyst in Organometallic Chemistry

The sulfur atom in this compound possesses lone pairs of electrons, enabling it to function as a soft Lewis base. This property allows it to coordinate to soft transition metal centers, making it and its derivatives valuable as ligands in organometallic catalysis. Thioether ligands are known to stabilize catalytic species and modulate their reactivity and selectivity in a wide range of chemical transformations. rsc.orgmdpi.combohrium.com

This compound can serve directly as a simple, monodentate thioether ligand. Its sulfur atom can bind to various transition metals, including palladium, platinum, ruthenium, and nickel. rsc.orgmdpi.comrsc.org The electronic properties of the ligand are tuned by the electron-withdrawing 4-chlorophenyl group, which influences the electron density on the sulfur atom and, consequently, the strength of the metal-sulfur bond.

Furthermore, the compound is a platform for creating more sophisticated multidentate or "pincer" ligands. rsc.orgrsc.org The allyl group provides a reactive handle for further functionalization, allowing for the introduction of additional donor atoms (such as nitrogen or phosphorus) to create ligands that can bind to a metal center at multiple points. Such multidentate ligands often form highly stable complexes with enhanced catalytic activity and selectivity. bohrium.com For instance, sulfur-containing pincer ligands have emerged as robust and highly effective scaffolds in modern catalysis. rsc.orgrsc.orgosti.gov

Thioether-ligated metal complexes are active catalysts for numerous organic reactions. The presence of a sulfur-based ligand like this compound can significantly impact the outcome of these processes.

Hydrogenation: Ruthenium complexes are widely used for hydrogenation and transfer hydrogenation reactions. nih.gov While many catalysts are poisoned by sulfur, specially designed ruthenium complexes with thioether-containing ligands show remarkable activity and tolerance. rsc.orgnih.gov These catalysts are particularly promising for the hydrogenation of substrates containing sulfur moieties and for challenging reactions like the hydrogenation of CO2. rsc.orgosti.gov The electronic properties of the thioether donor are critical for achieving high catalytic turnover numbers. rsc.org

Table 2: Potential Catalytic Applications Involving Thioether Ligands.
Metal CenterTypical Catalytic ProcessRole of Thioether Ligand
Palladium (Pd)C-C Cross-Coupling (e.g., Suzuki)Stabilizes active catalytic species, modulates electronic properties. organic-chemistry.orgacsgcipr.org
Ruthenium (Ru)Hydrogenation, Transfer HydrogenationProvides catalyst stability and high activity, can confer sulfur tolerance. rsc.orgnih.gov
Nickel (Ni)C-S Coupling, Decarbonylative CouplingEnables cleavage and formation of C-S bonds in novel transformations. nih.govnih.gov

Advanced Materials Science Applications (Chemical Synthesis Perspective)

From a chemical synthesis perspective, this compound possesses structural features that make it a person of interest for the development of advanced materials. The aryl thioether motif is the fundamental repeating unit in high-performance polymers like poly(phenylene sulfide) (PPS), which are known for their exceptional thermal and chemical stability. researchgate.net

While this compound is not a direct monomer for traditional PPS synthesis, its allyl group offers a versatile point for polymerization. This functionality allows for the creation of specialty polymers through several synthetic routes:

Addition Polymerization: The double bond of the allyl group can undergo radical or cationic polymerization to produce polymers with pending 4-chlorophenylsulfane moieties.

Thiol-ene Reactions: The allyl group can react efficiently with thiols in a "click" chemistry fashion, allowing for the synthesis of cross-linked networks or the grafting of the molecule onto other polymer backbones.

Polymers derived from this building block would incorporate the aryl thioether group into their side chains. This could impart desirable properties to the final material, such as a high refractive index, enhanced thermal stability, or the ability to coordinate with metal ions, making them suitable for applications in optics, electronics, and separation technologies. researchgate.netnih.gov

Polymer Chemistry: Monomer or Modifier in Macromolecular Synthesis

This compound, while a specific subject of limited direct research in polymer science, possesses functional groups that suggest its potential as both a monomer and a polymer modifier in macromolecular synthesis. The reactivity of this compound is centered around its allyl group and the electronic properties imparted by the 4-chlorophenylthio moiety.

As a monomer , the allyl group's terminal double bond can participate in various polymerization reactions. It can undergo free-radical polymerization, although allyl monomers are known to be less reactive than styrenes or acrylates due to allylic termination. Cationic polymerization is also a possibility, initiated at the double bond. Furthermore, the allyl group can be utilized in step-growth polymerizations through thiol-ene reactions, where a polythiol is reacted with the allyl group in the presence of a radical initiator to form a thioether linkage. This approach is known for its high efficiency and mild reaction conditions.

As a polymer modifier , this compound can be grafted onto existing polymer backbones to introduce specific functionalities. For instance, it can be attached to polymers with reactive sites via its allyl group. The incorporation of the 4-chlorophenylthio group can modify the polymer's properties, such as its refractive index, thermal stability, and adhesion to metal surfaces. Sulfur-containing polymers are known for their high refractive indices and metal-binding capabilities. rsc.org

Table 1: Potential Polymerization Reactions Involving this compound

Polymerization TypeRole of this compoundPotential Co-monomersResulting Polymer Structure
Free-Radical PolymerizationMonomerStyrene, AcrylatesPoly(this compound) or copolymers
Cationic PolymerizationMonomerIsobutylene, Vinyl ethersCationically polymerized chains with pendant 4-chlorophenylthio groups
Thiol-ene ReactionMonomer (ene component)Dithiols, TrithiolsCrosslinked thioether networks
GraftingModifierPolymers with reactive sitesPolymer backbone with pendant this compound units

Organic Electronics: Precursor for Conductive Polymers (Chemical Structure focus)

The chemical structure of this compound suggests its potential, albeit indirect, as a precursor for conductive polymers. The key features are the aromatic ring and the sulfur atom. Conductive polymers typically possess a conjugated π-system along their backbone, which allows for the delocalization of electrons.

While this compound itself is not conjugated, it could be chemically modified to form a polymerizable monomer that can lead to a conductive polymer. For example, the 4-chlorophenyl group could be functionalized with other groups that can undergo polymerization, such as thiophene (B33073) or aniline (B41778) units. google.com

The sulfur atom in the sulfane linkage is of particular interest. The lone pairs of electrons on the sulfur atom can be involved in conjugation with the aromatic ring, and upon polymerization, could contribute to the electronic conductivity of the resulting polymer. Poly(p-phenylene sulfide) (PPS), a high-performance thermoplastic, is an example of a polymer with sulfur in its backbone that can be doped to become electrically conductive.

The general approach to forming a conductive polymer from a precursor like this compound would involve:

Monomer Synthesis: Chemical modification of the molecule to introduce polymerizable groups that can form a conjugated backbone.

Polymerization: Polymerizing the modified monomers to create the polymer chain.

Doping: Treating the polymer with an oxidizing or reducing agent (dopant) to create charge carriers (polarons and bipolarons) that are responsible for electrical conductivity.

The presence of the chlorine atom on the phenyl ring could also influence the electronic properties of the final polymer through its inductive effect.

Table 2: Structural Features of this compound and their Relevance to Conductive Polymers

Structural FeatureRelevance to Conductive Polymers
Phenyl RingCan be part of a conjugated system.
Sulfur AtomLone pairs can participate in conjugation; can be part of a conductive backbone (e.g., in PPS).
Allyl GroupProvides a reactive handle for polymerization but does not directly contribute to conjugation in the backbone.
Chlorine AtomCan modify the electronic properties of the aromatic ring and the final polymer.

Methodological Aspects of this compound Detection and Quantification in Research Contexts

Chromatographic Separation Techniques (HPLC, GC-MS methods)

The detection and quantification of this compound in research settings would primarily rely on chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

High-Performance Liquid Chromatography (HPLC): For HPLC analysis, a reversed-phase method would likely be employed. nih.gov A C18 column would be a suitable stationary phase due to the nonpolar nature of the molecule. The mobile phase would typically consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and water. acs.orgnih.gov Detection could be achieved using a UV detector, as the phenyl ring will absorb UV light, likely around 220-260 nm. nih.gov For quantification, a calibration curve would be constructed using standards of known concentration.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the analysis of volatile and semi-volatile organic compounds. nih.gov Given its likely volatility, this compound should be amenable to GC analysis. A nonpolar or mid-polar capillary column, such as one coated with a phenyl-methylpolysiloxane stationary phase, would be appropriate for separation. The mass spectrometer would serve as the detector, providing both qualitative (mass spectrum) and quantitative (peak area) information. The mass spectrum would show a molecular ion peak and characteristic fragmentation patterns that would confirm the identity of the compound.

Table 3: Typical Chromatographic Conditions for the Analysis of Aromatic Sulfides

TechniqueStationary PhaseMobile Phase/Carrier GasDetection Method
HPLCC18 silicaAcetonitrile/Water or Methanol/WaterUV-Vis (220-260 nm)
GC-MSPhenyl-methylpolysiloxaneHeliumMass Spectrometry (Electron Ionization)

Advanced Electrochemical Detection Methodologies

Electrochemical methods can offer a sensitive and selective means for the detection of this compound. The electroactive part of the molecule is the sulfur atom, which can be oxidized at a suitable electrode.

Voltammetric Techniques: Cyclic voltammetry or differential pulse voltammetry could be used to study the electrochemical behavior of this compound. A glassy carbon electrode, either unmodified or chemically modified, would likely be used as the working electrode. The oxidation of the thioether group would produce a current peak at a specific potential. The height of this peak would be proportional to the concentration of the analyte.

Chemically Modified Electrodes: To enhance the sensitivity and selectivity of the detection, the working electrode could be modified with various materials. For instance, electrodes modified with metal nanoparticles (e.g., gold or platinum) or conductive polymers could catalyze the oxidation of the sulfur atom, leading to a lower oxidation potential and a higher current response. Carbon-based nanomaterials like carbon nanotubes or graphene could also be used to increase the electrode surface area and improve the detection signal. mdpi.com

Table 4: Potential Electrochemical Detection Methods for this compound

TechniqueWorking ElectrodePrinciple
Cyclic VoltammetryGlassy Carbon ElectrodeOxidation of the sulfur atom.
Differential Pulse VoltammetryGlassy Carbon ElectrodeHigher sensitivity through minimization of capacitive current.
Amperometry with a Chemically Modified ElectrodeGold Nanoparticle-modified ElectrodeCatalytic oxidation of the sulfur atom for enhanced signal.

Perspectives and Future Research Directions

Emerging Synthetic Paradigms for Organosulfur Compounds

The synthesis of functionalized organosulfur compounds, including aryl allyl sulfanes, is undergoing a paradigm shift, moving beyond classical methods towards more efficient and sustainable strategies. sciencedaily.com A significant area of development is the direct C–H functionalization of crude oil-derived organosulfur components, which presents an opportunity for sustainable organic synthesis by transforming natural feedstock in a single step. nih.gov This approach aims to selectively functionalize one component in a mixture, allowing for the generation of a single, easily separable product. nih.gov

Another promising avenue is the use of aryne intermediates for the synthesis of complex organosulfur skeletons. sciencedaily.com This method has been shown to tolerate various chemical groups and can be used to prepare highly functionalized organosulfur compounds like phenothiazines and thianthrenes. sciencedaily.com Furthermore, desulfurative functionalization, where the C–S bond is strategically cleaved and replaced, is gaining traction. nih.gov This includes desulfurative carboxylation using carbon dioxide as a sustainable C1 feedstock, offering a green alternative for producing carboxylic acid derivatives. nih.gov

For the specific class of allyl aryl sulfones, which are structurally related to Allyl(4-chlorophenyl)sulfane, new synthetic routes are continuously being developed. These include palladium-catalyzed radical cascade reactions of aryl diazonium salts and dehydrative sulfination of allylic alcohols. organic-chemistry.orgorganic-chemistry.org The development of these novel synthetic strategies is crucial for accessing a wider range of structurally diverse organosulfur compounds with tailored properties.

Synthetic ParadigmDescriptionPotential Advantage
Direct C–H Functionalization Selective functionalization of a single organosulfur component in a complex mixture, such as crude oil.Increased sustainability and efficiency by utilizing natural feedstocks directly.
Aryne Intermediates Synthesis of highly functionalized organosulfur compounds, including phenothiazines and thianthrenes, via bromothiolation of aryne intermediates.Access to complex molecular architectures that are difficult to achieve with conventional methods.
Desulfurative Carboxylation Cleavage of the C–S bond and subsequent carboxylation using CO2 as a renewable carbon source.Environmentally friendly synthesis of carboxylic acid derivatives from organosulfur compounds.
Catalytic Allylic Sulfonylation Palladium-catalyzed radical cascade reactions and dehydrative sulfination of allylic alcohols to form allyl aryl sulfones.Efficient and versatile methods for the synthesis of important sulfone intermediates.

Unexplored Reactivity Profiles of this compound

While the reactivity of allyl sulfones as 1,1-dipole synthons is known, there remains a vast, unexplored landscape of chemical transformations for this compound. One area of interest is the exploration of novel cascade reactions. For instance, it has been shown that phenyl sulfones can act as single-electron acceptors from samarium diiodide, initiating a cascading sequence that leads to elimination products with high diastereoselectivity. digitellinc.com Investigating similar single-electron transfer (SET) pathways with this compound could unveil new stereoselective transformations.

The allylic sulfur ylide motif, which can be generated from allylic sulfides, presents another avenue for exploration. A novel base-mediated [3+3] benzannulation of allylic sulfur ylides with alkynones has been reported to regioselectively form multisubstituted thioanisoles, revealing a new reactivity pattern where the allylic sulfur ylide acts as both a 3-carbon component and a sulfur source. rsc.org Exploring analogous annulation reactions with derivatives of this compound could lead to the synthesis of novel heterocyclic and carbocyclic frameworks.

Furthermore, the deoxygenation of allyl arylsulfones to their corresponding thioethers via a "cut-sew" strategy under photoredox conditions has been demonstrated. rsc.org In this process, triarylphosphines act as both terminal reductants and reaction initiators. rsc.org Probing the mechanistic nuances of such deoxygenation and deoxygenative allylation reactions with this compound could expand the synthetic utility of this compound.

Unexplored ReactivityPotential OutcomeUnderlying Principle
Cascade Reactions via SET Novel stereoselective elimination or cyclization products.Single-electron transfer from a reducing agent to the sulfone group, initiating a cascade of bond-forming or -breaking events.
Annulation Reactions Synthesis of complex heterocyclic and carbocyclic structures.Utilizing the allylic moiety as a multi-atom component in cycloaddition or annulation reactions.
Photoredox-Mediated Transformations Development of new deoxygenation and functionalization reactions.Harnessing the energy of visible light to initiate radical-based transformations at the sulfur center or allylic position.

Integration of Computational and Experimental Approaches in Sulfane Chemistry

The synergy between computational and experimental chemistry is becoming increasingly vital for advancing our understanding of complex chemical systems, and sulfane chemistry is no exception. Density Functional Theory (DFT) calculations have proven to be a powerful tool for elucidating the reaction mechanisms of organosulfur compounds. chemrxiv.orgmdpi.comnih.gov For instance, DFT studies have provided a comprehensive picture of the mechanisms behind the reaction of elemental sulfur and polysulfides with nucleophiles, which are challenging to probe experimentally due to the instability of intermediates. chemrxiv.org

In the context of this compound, computational modeling can be employed to predict its conformational dynamics and to understand the factors governing its reactivity. chemaxon.com DFT calculations can help in rationalizing the regioselectivity and stereoselectivity observed in its reactions, such as the rhodium-catalyzed asymmetric hydrothiolation of allenes to form branched allylic thioethers and sulfones. researchgate.net Furthermore, computational studies can aid in the design of new catalysts and reagents for the targeted functionalization of this compound.

The thioether-sulfoxide-sulfone oxidation ladder is a key feature in medicinal chemistry, and NMR spectroscopy is a primary tool for monitoring these transformations. chemaxon.com The integration of experimental NMR data with chemical shifts calculated using DFT-GIAO methods and database-powered prediction algorithms can enhance the accuracy of structural assignments and provide deeper insights into the electronic environment of the sulfur atom at different oxidation states. chemaxon.com

Integrated ApproachApplication in Sulfane ChemistryExample
Mechanistic Elucidation Understanding the pathways of complex reactions involving organosulfur compounds.DFT calculations to map the potential energy surface of the reaction between elemental sulfur and nucleophiles. chemrxiv.org
Predictive Modeling Predicting the structure, stability, and reactivity of organosulfur compounds and their reaction intermediates.Computational studies on the structure and configurational stability of chiral lithiated allylic α-sulfonyl carbanions. researchgate.net
Spectroscopic Analysis Aiding in the interpretation of experimental data, such as NMR spectra, to determine the oxidation state and conformation of sulfur-containing molecules.Combining experimental NMR with DFT-GIAO calculations to study the thioether-sulfoxide-sulfone oxidation ladder. chemaxon.com

Potential for Novel Chemical Technologies Derived from this compound Research

The unique chemical properties of organosulfur compounds make them valuable building blocks for a wide range of chemical technologies. nih.gov Research into the synthesis and reactivity of this compound and related compounds can pave the way for the development of novel materials, pharmaceuticals, and agrochemicals. sciencedaily.comacs.org

Organosulfur compounds are integral to many pharmaceuticals, with over 20% of FDA-approved drugs containing a C–S bond. acs.org The development of new synthetic methods for creating diverse organosulfur scaffolds, inspired by the chemistry of this compound, could lead to the discovery of new drug candidates with improved efficacy and novel mechanisms of action. sciencedaily.comacs.org For example, S-aryl dithiocarbamates, which can be synthesized through C-S bond formation, have shown promising antiproliferative activity against breast cancer cell lines. acs.org

In materials science, organosulfur compounds are used in the development of functional materials such as polymers and organic electronics. sciencedaily.com The reactivity of the allyl group in this compound could be harnessed for polymerization reactions, leading to the creation of novel sulfur-containing polymers with unique optical, electronic, or mechanical properties. The insights gained from studying the reactivity of this molecule could also inform the design of new organic conductors or semiconductors.

Furthermore, the biological activity of many organosulfur compounds extends to agriculture. pharmatutor.orgnih.gov The development of efficient and selective synthetic routes to functionalized aryl sulfanes could lead to the discovery of new, more effective, and environmentally benign pesticides and herbicides. sciencedaily.com

Technology AreaPotential Contribution from this compound Research
Pharmaceuticals Discovery of new drug candidates with novel scaffolds and biological activities.
Materials Science Development of new sulfur-containing polymers and organic electronic materials.
Agrochemicals Creation of more effective and environmentally friendly pesticides and herbicides.

Q & A

Q. What are the common synthetic routes for Allyl(4-chlorophenyl)sulfane, and how are key intermediates purified?

The synthesis of this compound derivatives typically involves palladium-catalyzed allylation or nucleophilic substitution. For example, allyl oximes can be synthesized via reactions between allyl carbonates and oximes using Pd(PPh₃)₄ as a catalyst in dry MeCN, yielding intermediates like (E)-Diphenylmethanone O-(1,3-bis(4-chlorophenyl)allyl) oxime with 81% efficiency . Purification often employs column chromatography (e.g., n-hexane/EtOAc 95:5) to isolate viscous oils or crystalline products .

Q. How is the structural integrity of this compound confirmed post-synthesis?

Structural validation relies on spectroscopic and analytical techniques:

  • NMR/IR Spectroscopy : Confirms functional groups (e.g., allyl, sulfane) and regiochemistry.
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formulas (e.g., C₂₂H₁₆BrCl₂NO₂, [M+H]+ observed at 475.982 vs. calculated 475.981) .
  • Melting Point (mp) Analysis : Detects purity (e.g., mp 120–124°C for brominated isoxazolidine derivatives) .

Advanced Research Questions

Q. What strategies mitigate racemization during the synthesis/storage of enantiomerically enriched derivatives?

Racemization in allyl oximes (e.g., (S)-149) occurs during storage or reaction conditions. Mitigation strategies include:

  • Low-Temperature Storage : Reduces thermal degradation.
  • Inert Atmosphere Handling : Minimizes oxidative side reactions.
  • Rapid Reaction Workup : Limits exposure to racemization-prone intermediates.
    For example, enantiomeric excess (ee) decreased from 86% to 79% in halocyclized products due to storage-induced racemization .

Q. How does transition metal catalysis enhance allylic substitution reactions?

Cobalt-catalyzed allylic substitution (e.g., using Allyl 4-chlorophenyl sulfone) enables branch-selective synthesis. Key factors:

  • Photoredox Activation : Enhances catalytic efficiency (e.g., 85% yield with Co catalysts) .
  • Ligand Design : Modulates steric/electronic effects to control regioselectivity.
    Reaction optimization involves screening bases (e.g., K₃PO₄) and solvents (e.g., DMF) to balance reactivity and selectivity .

Q. What methodologies assess the biological activity of these derivatives in cancer research?

  • Cytotoxicity Assays : Compare sensitivity of cancer vs. normal cells (e.g., diallyl sulfides show selective toxicity in cancer cells) .
  • Interaction Studies : Use fluorescence polarization or SPR to quantify binding to biological targets (e.g., DNA/proteins) .
  • In Vivo Models : Zebrafish or murine xenografts evaluate tumor suppression and pharmacokinetics .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.